1-(3-(4-Chlorobenzyl)quinoxalin-2-yl)hydrazine
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Overview
Description
1-(3-(4-chlorobenzyl)quinoxalin-2-yl)hydrazine is a compound that belongs to the quinoxaline family, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-chlorobenzyl)quinoxalin-2-yl)hydrazine typically involves the reaction of quinoxaline derivatives with hydrazine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3-(4-chlorobenzyl)quinoxalin-2-yl)hydrazine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoxaline ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various hydrazine derivatives .
Scientific Research Applications
1-(3-(4-chlorobenzyl)quinoxalin-2-yl)hydrazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinoxaline derivatives.
Mechanism of Action
The mechanism of action of 1-(3-(4-chlorobenzyl)quinoxalin-2-yl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain kinases and disrupt cellular signaling pathways, leading to the inhibition of cell growth and proliferation . The compound’s hydrazine moiety allows it to form reactive intermediates that can interact with various biomolecules .
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-3-(4-((3-methyl quinoxalin-2-yl)amino)phenyl)urea: Known for its anticancer activity.
Quinoxaline-1,3,4-oxadiazole hybrids: Exhibits promising anticancer activities against various cell lines.
Uniqueness
1-(3-(4-chlorobenzyl)quinoxalin-2-yl)hydrazine is unique due to its specific substitution pattern on the quinoxaline ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H13ClN4 |
---|---|
Molecular Weight |
284.74 g/mol |
IUPAC Name |
[3-[(4-chlorophenyl)methyl]quinoxalin-2-yl]hydrazine |
InChI |
InChI=1S/C15H13ClN4/c16-11-7-5-10(6-8-11)9-14-15(20-17)19-13-4-2-1-3-12(13)18-14/h1-8H,9,17H2,(H,19,20) |
InChI Key |
SMGDWLQUFKXCFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NN)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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